molecular formula C6H2F3N3 B15223851 5-(Trifluoromethyl)pyrazine-2-carbonitrile

5-(Trifluoromethyl)pyrazine-2-carbonitrile

Cat. No.: B15223851
M. Wt: 173.10 g/mol
InChI Key: FXEFXUAHICCLEZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazine-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a nitrile group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)pyrazine with cyanogen bromide under basic conditions. Another method includes the use of trifluoromethylated pyrazine derivatives as starting materials, which are then subjected to nitrile-forming reactions using reagents like sodium cyanide or trimethylsilyl cyanide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)pyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.

    5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Utilized in pharmaceutical synthesis.

Uniqueness

5-(Trifluoromethyl)pyrazine-2-carbonitrile stands out due to its unique combination of a trifluoromethyl group and a nitrile group on a pyrazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFXUAHICCLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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